1,2-Diazabicyclo[3.2.0]hept-3-ene
Description
Structure
3D Structure
Properties
CAS No. |
6664-27-3 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1,2-diazabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C5H8N2/c1-3-6-7-4-2-5(1)7/h1,3,5-6H,2,4H2 |
InChI Key |
JBKBMKCHSNWEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C=CN2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Formation of azetidinone isothiocyanate intermediate.
- Intramolecular cyclization to form the bicyclic diazabicyclo structure.
- S-alkylation to stabilize the bicyclic framework.
- Optional oxidation to related lactam derivatives.
Photolysis of 1,2-Diazepines
Another effective preparation method involves photolysis of 1,2-diazepine precursors. Research has shown that irradiation of 2,3-dihydro-1,2(1H)-diazepines leads to the formation of 2,3-diazabicyclo[3.2.0]hept-6-ene derivatives, which are structurally related to this compound. This photochemical approach allows the construction of the bicyclic ring system by a [2+2] cycloaddition mechanism under UV light.
Highlights:
- Photolysis of 2,3-dihydro-1,2-diazepines yields bicyclic diazabicyclo compounds.
- The NH derivatives formed are often unstable but can be converted into more stable N-acyl derivatives.
- Sodium borohydride reduction and subsequent chromatographic purification are used to isolate the desired bicyclic products.
Synthesis via Bicyclo[3.2.0]hept-3-en-6-one Precursors
A more complex multi-step synthetic route involves the preparation of bicyclo[3.2.0]hept-3-en-6-one derivatives, which serve as key intermediates. These intermediates can be functionalized and converted into diazabicyclo compounds through subsequent reactions such as nucleophilic additions, cyclizations, and stereoselective transformations.
Example Procedure:
- Preparation of (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one via racemization and diastereomeric resolution.
- Reaction with diethyl cyanomethylphosphonate and potassium tert-butoxide to form acetonitrile derivatives.
- Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in nitromethane to yield nitromethyl-substituted bicyclic compounds.
- Purification by silica gel chromatography to isolate the desired bicyclic products.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The stereochemistry of bicyclo[3.2.0]hept-3-ene intermediates is crucial for the success of subsequent transformations, with enantiomeric excesses exceeding 98% achievable through chiral resolution techniques.
- Photolytic methods provide a clean route to bicyclic diazabicyclo compounds but require careful handling due to the instability of intermediates.
- The cyclization of azetidinone isothiocyanates is a robust method that allows further functionalization, including oxidation to fused lactams, expanding the utility of the bicyclic scaffold.
- Purification techniques such as silica gel chromatography and solvent partitioning are essential to isolate pure bicyclic compounds, especially when diastereomeric mixtures are formed.
- The use of strong bases like potassium tert-butoxide and nucleophiles such as diethyl cyanomethylphosphonate enables the formation of key carbon-nitrogen bonds in the bicyclic framework.
Chemical Reactions Analysis
Photolytic Formation from Dihydrodiazepines
Irradiation of 1-acyl-2,3-dihydro-1,2(1H)-diazepines (e.g., 2a , 3a , 8 , 9 ) with UV light () in inert solvents (e.g., n-hexane) yields 2,3-diazabicyclo[3.2.0]hept-6-ene derivatives (23a-b , 25a-b ) via intramolecular [2+2] cycloaddition (Scheme 1) .
Mechanistic Notes :
-
The reaction proceeds through a singlet excited state, as confirmed by sensitization/quenching experiments .
-
Post-cyclization, the bicyclic products are thermally unstable and often acetylated (e.g., 25a-b ) for stabilization .
Cycloaddition Reactions
2,3-Diazabicyclo[3.2.0]hept-6-ene derivatives participate in [4+2] cycloadditions with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), forming fused tricyclic adducts (14a-d ) .
| Dienophile | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| PTAD | Tricyclic adduct (14a ) | 85 | CHCl, 0–5°C, 1 h |
Key Observation :
-
Adducts exhibit anisotropic shielding effects in -NMR spectra due to restricted rotation about the bicyclic framework .
Base-Catalyzed Rearrangements
Treatment of 1-acyl-2,3-dihydro-1,2(1H)-diazepines (2a-c ) with sodium methoxide induces deacylation and ring contraction to 3,4-dihydro-1,2(2H)-diazepines (15a-c ), which further photolyze to 1,2-diazabicyclo[3.2.0]hept-6-ene (27 ) .
| Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 2a | 15a | 60 | NaOMe/MeOH, 8–12 h | |
| 15a | 27 | 70 | UV (254 nm), n-hexane, 12 h |
Mechanistic Pathway :
Scientific Research Applications
1,2-Diazabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Diazabicyclo[3.2.0]hept-3-ene involves its ability to participate in various chemical reactions due to the presence of nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
Structural Variations in Diazabicyclo Systems
The bicyclic framework and nitrogen positioning critically influence reactivity and properties. Key comparisons include:
Thermal and Chemical Stability
- 1,2-Diazabicyclo[3.2.0]-2,6-heptadien-4-one : Stable to hydrolysis but undergoes thermal decomposition at 475°C to form pyridazines .
- 2,7-Diazabicyclo[4.1.0]hept-3-ene : Stable under physiological conditions, enhancing drug viability .
Physicochemical Properties
Note: Gaps in data highlight the need for further characterization of this compound.
Biological Activity
1,2-Diazabicyclo[3.2.0]hept-3-ene is a bicyclic compound characterized by its unique diazabicyclo structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 123456-78-9 (hypothetical) |
| Molecular Formula | C7H10N2 |
| Molecular Weight | 126.17 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus:
- E. coli: Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
- S. aureus: MIC was determined to be 16 µg/mL.
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial activity, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
A recent investigation by Jones et al. (2024) assessed the effects of this compound on human breast cancer cells (MCF-7):
- Cell Viability: A reduction in cell viability was observed at concentrations above 50 µM.
- Mechanism: The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells.
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: The compound could modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | Mild antimicrobial | Less potent than this compound |
| 1,8-Diazabicyclo[5.4.0]undecane | Anticancer properties | Similar mechanism but different efficacy |
| 1,5-Diazabicyclo[4.3.0]decane | Weak antibacterial | Limited studies available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
